4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate
Description
The compound “4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate” is a complex organic molecule. It contains a thiadiazolo[3,2-a]pyrimidine core, which is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms . This core is attached to a phenyl group and a furoate group .
Synthesis Analysis
The synthesis of similar thiadiazolo[3,2-a]pyrimidine compounds has been reported in the literature. One method involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature . This method is advantageous due to its rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of catalyst, and no need for column chromatography .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The thiadiazolo[3,2-a]pyrimidine core is a bicyclic structure containing a five-membered ring fused to a six-membered ring . The phenyl and furoate groups are attached to this core, likely contributing to the overall stability of the molecule .Chemical Reactions Analysis
The thiadiazolo[3,2-a]pyrimidine core of the molecule can undergo various chemical reactions. For instance, the amino group can undergo cyclo-dehydration with ethyl acetoacetate, and the pyrimidine fragment can undergo bromination . Additionally, the free mercapto group in the 1,3,4-thiadiazole ring can undergo S-alkylation and addition of quinone .Future Directions
The synthesis and characterization of thiadiazolo[3,2-a]pyrimidine compounds is an active area of research due to their potential biological activities . Future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing the synthesis process to increase yield and reduce environmental impact .
Properties
IUPAC Name |
[4-[(E)-(5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O4S/c18-14-12(15(22)20-17-21(14)19-9-26-17)8-10-3-5-11(6-4-10)25-16(23)13-2-1-7-24-13/h1-9,18H/b12-8+,18-14? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPVLMVXWNUFOE-ZJMWYTODSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/3\C(=N)N4C(=NC3=O)SC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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